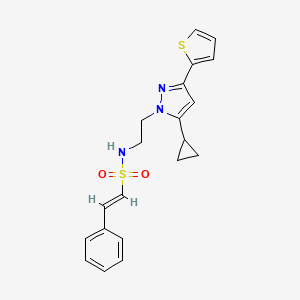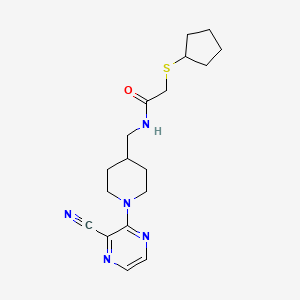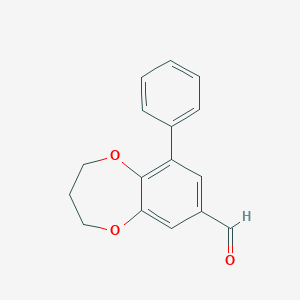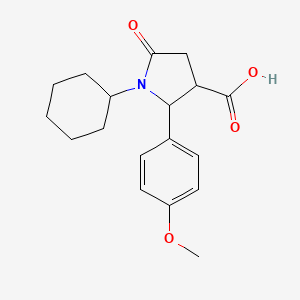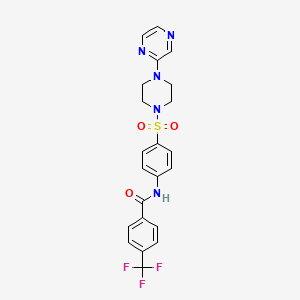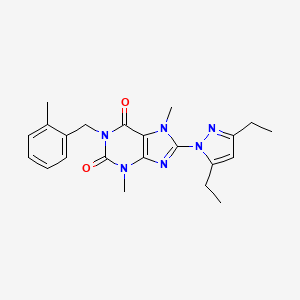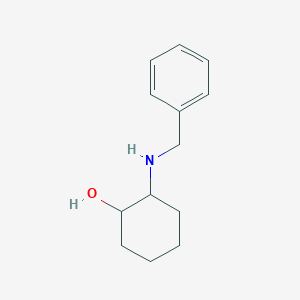
1-(3-Bromophenyl)-3-(4-isopropylanilino)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromophenyl)-3-(4-isopropylanilino)-1-propanone, also known as BIPAP, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. BIPAP is a heterocyclic compound composed of a benzene ring and a nitrogen-containing ring, making it a valuable research tool for scientists. The structure of BIPAP allows it to be used as a precursor for other compounds and can be used to synthesize a variety of compounds with different properties.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Benzimidazoles and Thiophenes : o-Bromophenyl isocyanide, related to 1-(3-Bromophenyl)-3-(4-isopropylanilino)-1-propanone, is used in the synthesis of benzimidazoles and thiophenes. These compounds are synthesized via CuI catalysis and are important in various chemical applications (Lygin & Meijere, 2009).
Creation of Photoinitiators : The synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, which shares a structural similarity with the compound , involves a process of Friedel-Crafts acylation, α-bromination, and amination. This compound is a new water-soluble photoinitiator, highlighting the potential of similar compounds in photochemical applications (Zeng Zhi-ming, 2003).
Optoelectronic and Charge Transport Properties : Chalcone derivatives, such as (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one, demonstrate significant optoelectronic and charge transport properties. These properties are crucial for their application in semiconductor devices (Shkir et al., 2019).
Biological and Pharmaceutical Applications
Antidepressant Synthesis : 3-Chloro-1-phenyl-1-propanol, structurally similar to the target compound, is used as a chiral intermediate in the synthesis of antidepressant drugs. This highlights the potential of similar compounds in pharmaceutical synthesis (Choi et al., 2010).
Antifungal Applications : Halogenated phenyl derivatives of 2,5-dihydrofuran-2-one, similar in structure to this compound, show significant activity against pathogenic fungi, indicating potential applications in antifungal drugs (Buchta et al., 2004).
Antioxidant Activity
- Evaluation as Antioxidant Agent : (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on, a compound closely related to the target molecule, has been synthesized and tested for antioxidant activity, showing low potency as an antioxidant agent (Brahmana et al., 2021).
Propiedades
IUPAC Name |
1-(3-bromophenyl)-3-(4-propan-2-ylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO/c1-13(2)14-6-8-17(9-7-14)20-11-10-18(21)15-4-3-5-16(19)12-15/h3-9,12-13,20H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGWBGMGGDOBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NCCC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2473484.png)

![2-(3-(2,4-dichlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid](/img/structure/B2473486.png)
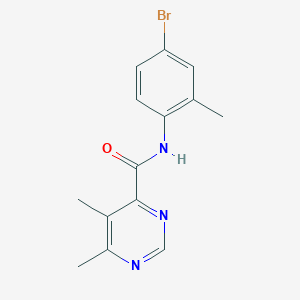
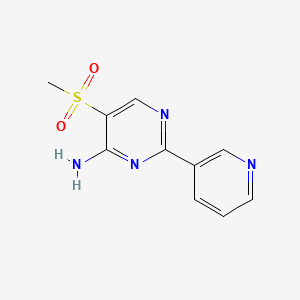
![Ethyl 1-(3-((4-bromophenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2473491.png)
